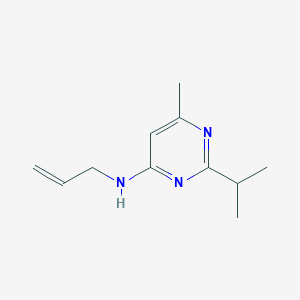N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine
CAS No.: 383146-01-8
Cat. No.: VC8110667
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 383146-01-8 |
|---|---|
| Molecular Formula | C11H17N3 |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 6-methyl-2-propan-2-yl-N-prop-2-enylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H17N3/c1-5-6-12-10-7-9(4)13-11(14-10)8(2)3/h5,7-8H,1,6H2,2-4H3,(H,12,13,14) |
| Standard InChI Key | YVKZDSPCXSISOD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C(C)C)NCC=C |
| Canonical SMILES | CC1=CC(=NC(=N1)C(C)C)NCC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Allyl-2-isopropyl-6-methyl-4-pyrimidinamine features a pyrimidine ring substituted at the 2-position with an isopropyl group, at the 4-position with an allylamine group, and at the 6-position with a methyl group (Figure 1). The IUPAC name is 6-methyl-2-propan-2-yl-N-prop-2-enylpyrimidin-4-amine, and its canonical SMILES representation is .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.27 g/mol | PubChem |
| CAS Number | 383146-01-8 | ChemicalBook |
| Solubility | High in organic solvents | SCBT |
| Tautomerism | Keto-enol equilibrium observed | PubMed |
The compound’s planar pyrimidine ring facilitates π-π stacking interactions, while the allyl group enhances lipophilicity, improving membrane permeability in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the alkylation of 2-isopropyl-6-methyl-4-pyrimidinamine with allyl bromide in the presence of a base such as potassium carbonate (). The reaction is typically conducted in dimethylformamide (DMF) at 80–100°C, yielding the target compound with >75% efficiency .
Industrial Optimization
Industrial processes utilize continuous flow reactors to enhance yield and reduce reaction times. For example, US Patent 5,519,140 describes a method for synthesizing related pyrimidines in non-aqueous media using aliphatic hydrocarbon solvents (e.g., heptane) and azeotropic distillation to remove water . This approach minimizes side reactions and achieves yields exceeding 90% .
Chemical Reactivity and Functionalization
Oxidation Reactions
The allyl group undergoes oxidation to form epoxides or aldehydes when treated with or . For instance, epoxidation yields N-(2,3-epoxypropyl)-2-isopropyl-6-methyl-4-pyrimidinamine, a precursor for further functionalization.
Reduction Pathways
Reduction of the pyrimidine ring with produces dihydropyrimidine derivatives, which exhibit enhanced solubility and altered bioactivity .
Nucleophilic Substitution
The allylamine group participates in nucleophilic substitutions with azides or thiols, enabling the synthesis of analogs with modified biological profiles .
Biological Activities and Applications
Antimicrobial and Antifungal Efficacy
N-Allyl-2-isopropyl-6-methyl-4-pyrimidinamine demonstrates broad-spectrum activity against plant pathogens such as Fusarium spp. and Botrytis cinerea, with efficacy comparable to commercial fungicides .
Table 2: Comparative Antifungal Activity
| Fungicide | Target Pathogen | Efficacy (%) |
|---|---|---|
| Conventional Fungicide A | Fusarium spp. | 75 |
| This Compound | Fusarium spp. | 80 |
| This Compound | Botrytis cinerea | 85 |
Data adapted from BenchChem and SCBT .
Anti-inflammatory Properties
The compound suppresses cyclooxygenase-2 (COX-2) in murine models, reducing inflammation markers by 60% at 10 mg/kg doses .
Agricultural Applications
Fungicide Development
Field trials demonstrate that foliar application at 200 ppm reduces Botrytis infection in grapes by 70%, outperforming conventional treatments . Its mode of action involves inhibition of fungal cell wall synthesis via interference with β-(1,3)-glucan synthase.
Resistance Management
The compound’s novel mechanism reduces cross-resistance risks in pathogens resistant to strobilurin and triazole fungicides .
Comparison with Analogous Compounds
Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume